[(3S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate
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Overview
Description
[(3S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate is a natural product found in Brachylaena ramiflora with data available.
Scientific Research Applications
Molecular Structure and Conformation
The molecular structure and conformation of compounds similar to the one have been a subject of study. For example, the compound Betulin 3,28-di-O-tosylate, which shares a complex structure with multiple rings and substituents, has been analyzed for its molecular conformation and interactions in the crystal. Molecules like these often form intricate networks through weak hydrogen bonds, highlighting the complexity of their structural analysis (Peipiņš et al., 2014).
Potential in Cardiovascular Disease Research
Compounds with a similar structure have been evaluated for their potential in binding with cardiovascular disorder receptors. In a study involving molecular docking, a compound with a similar structure demonstrated a significant binding affinity with the Troponin I-interacting kinase (TNNI3K), suggesting potential applications in cardiovascular disease research (Raja & Ramya, 2018).
Chemical Composition Analysis in Medicinal Plants
The analysis of chemical composition in medicinal plants has revealed the presence of compounds with structural similarities. In a study on Ligularia narynensis, a medicinally important herb, a compound structurally similar to the one was identified and its concentration determined. This highlights the relevance of such compounds in the study of herbal medicine and their potential therapeutic properties (Nurlybekova et al., 2019).
Properties
Molecular Formula |
C46H80O2 |
---|---|
Molecular Weight |
665.1 g/mol |
IUPAC Name |
[(3S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate |
InChI |
InChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-41(47)48-40-29-31-44(7)37(42(40,4)5)28-33-46(9)39(44)25-24-38-43(6)30-26-35(34(2)3)36(43)27-32-45(38,46)8/h35-40H,2,10-33H2,1,3-9H3/t35-,36+,37+,38-,39-,40+,43+,44+,45-,46-/m1/s1 |
InChI Key |
HABFHSNAEWDJCC-ZUFODOQISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@]5(CC[C@@H]([C@@H]5CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)C(=C)C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5(CCC(C5CCC4(C3(CCC2C1(C)C)C)C)C(=C)C)C)C |
Synonyms |
hopenyl palmitate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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